molecular formula C17H21N3O2S B2966564 N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034250-48-9

N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2966564
CAS No.: 2034250-48-9
M. Wt: 331.43
InChI Key: YSDYKTFXOZEYAW-UHFFFAOYSA-N
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Description

N-(Isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034250-48-9) is a chemical compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol . This proprietary substance features a 1,2,3-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 1,2,3-thiadiazole and related 1,3,4-thiadiazole derivatives are frequently investigated for their potential as anti-infective agents, showing promising activity against a range of Gram-positive bacteria, including strains resistant to common antibiotics . The structural architecture of this compound, which integrates an isochroman group and a carboxamide linkage, makes it a valuable intermediate for researchers in drug discovery. It is used in the synthesis of novel compounds and for probing biological mechanisms, particularly in the development of new antimicrobial and anti-inflammatory therapies . This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-6-15-16(23-19-18-15)17(21)20(2)10-14-9-12-7-4-5-8-13(12)11-22-14/h4-5,7-8,14H,3,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDYKTFXOZEYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Compound Overview

  • IUPAC Name : N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-4-propylthiadiazole-5-carboxamide
  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 331.43 g/mol
  • CAS Number : 2034250-48-9

This compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The presence of the thiadiazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • In vitro studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against different cancer cell lines. For example, compounds with thiazole and thiadiazole rings have demonstrated IC50 values ranging from 1.61 µg/mL to 10 µg/mL against human cancer cells .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds interact with cellular proteins primarily through hydrophobic contacts and some hydrogen bonding .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound's structure may confer activity against a range of pathogens.

  • Activity Against Bacteria :
    • Studies have shown that certain thiadiazole derivatives can effectively inhibit the growth of bacteria such as Salmonella and Bacillus species .
  • Mycobacterium tuberculosis :
    • Some derivatives have shown effectiveness against resistant strains of Mycobacterium tuberculosis, highlighting the potential of this class of compounds in treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Structural FeatureEffect on Activity
Thiadiazole RingEssential for anticancer and antimicrobial activity
Methyl GroupEnhances lipophilicity and biological availability
Isochroman MoietyPotentially increases selectivity towards specific cellular targets

The presence of electron-donating groups like methyl at specific positions can enhance the compound's reactivity and interaction with biological targets .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antitumor Activity :
    • A study focused on various thiadiazole derivatives reported that specific substitutions on the thiadiazole ring led to enhanced anticancer properties in vitro against several human cancer cell lines .
  • Antimicrobial Efficacy :
    • Another investigation highlighted the effectiveness of thiadiazole derivatives against Mycobacterium tuberculosis, suggesting that modifications to the core structure can lead to improved efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substitution Effects

The 1,2,3-thiadiazole-5-carboxamide scaffold is highly versatile, with substituents on the carboxamide nitrogen and the 4-position of the thiadiazole ring critically influencing activity. Key comparisons include:

Compound Name Substituents (Thiadiazole-5-carboxamide) Key Properties/Activities Reference
Target Compound N-(isochroman-3-ylmethyl)-N-methyl, 4-propyl Hypothesized CNS activity due to isochroman; unknown MIC N/A
7p N-(3-Benzyl-5-hydroxyphenyl), 4-methyl MIC = 2.5 μg mL⁻¹ vs. Mtb H37Ra; 98.5% purity
BTP2 N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl), 4-methyl SOC channel inhibitor; blocks Ca²⁺ entry
Tiadinil (TDL) N-(3-chloro-4-methylphenyl), 4-methyl Plant activator; induces SAR in tomatoes
CAS 1207024-49-4 N-(3-methylisothiazol-5-yl), 4-propyl MW = 268.4; structural similarity to target
CAS 2034633-64-0 N-(2-(5-cyclopropyl-3-thienyl)ethyl), 4-methyl MW = 359.5; complex heterocyclic substituents

Key Observations :

  • Substituent Bulkiness : Bulky groups (e.g., cyclohexyl in 7d ) reduce antimicrobial activity, while moderate groups (e.g., isochroman in the target) may balance potency and bioavailability .
  • Halogen Effects : Chloro or trifluoromethyl groups (e.g., in BTP2 and TDL ) enhance target binding but may increase toxicity .
  • Heteroaryl vs. Isochroman : Thiophene/furan substituents (e.g., 7n , 7o ) retain activity, but the isochroman’s ether ring could improve pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach involving (i) the formation of the 1,2,3-thiadiazole core through cyclization of thiosemicarbazides with POCl₃ at elevated temperatures (90°C, reflux) , and (ii) subsequent carboxamide coupling using reagents like HATU or EDCI in DMF. Substituent-specific modifications (e.g., isochroman-3-ylmethyl and propyl groups) require tailored alkylation/arylation steps, as seen in analogous 1,2,3-thiadiazole derivatives .
  • Key Parameters : Reaction time, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios influence yield (typically 40–60% for similar structures) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., methyl vs. propyl group signals at δ 1.0–1.5 ppm for CH₃ and CH₂) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns and gradient elution .

Q. What purification strategies are effective for isolating the target compound?

  • Methods :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 70:30) for intermediate purification .
  • Recrystallization : Use DMSO/water (2:1) or ethanol/water mixtures for final product crystallization .

Advanced Research Questions

Q. How can the antimycobacterial activity of this compound be systematically evaluated?

  • Protocol :

  • MIC Assay : Test against Mycobacterium tuberculosis H37Ra using microdilution in 7H9 broth. Dilute compound in DMSO (2–128 µg/mL), incubate for 7–14 days, and determine MIC via resazurin staining .
  • Controls : Include isoniazid (positive control) and solvent-only (negative control).
    • Data Interpretation : Activity correlates with substituent bulk; e.g., propyl groups enhance membrane permeability compared to cyclohexyl .

Q. What experimental designs are suitable for studying its mechanism of action as a SOCE inhibitor?

  • Approach :

  • Calcium Imaging : Treat cells (e.g., cardiomyocytes or fibroblasts) with the compound (10–20 µM) and measure intracellular Ca²⁺ flux using Fura-2 AM dye. Compare to YM-58483 (BTP2), a known SOCE inhibitor .
  • Pre-treatment : Incubate cells 1 hour prior to doxorubicin (DOX) exposure to assess cardioprotective effects .
    • Contradictions : Resolve discrepancies in IC₅₀ values by standardizing cell lines and buffer conditions.

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with GSK-3β or mycobacterial targets. Focus on hydrogen bonding (carboxamide moiety) and hydrophobic contacts (propyl/isochroman groups) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
    • Validation : Compare computational results with experimental SAR (e.g., bulky substituents reducing activity) .

Q. What strategies address discrepancies in biological activity across studies?

  • Troubleshooting :

  • Assay Variability : Standardize inoculum size in MIC assays (e.g., 10⁵ CFU/mL) .
  • Solvent Effects : Limit DMSO to <1% to avoid cytotoxicity artifacts .
  • Batch Analysis : Verify compound stability via HPLC before each experiment .

Q. How is the compound’s metabolic stability evaluated in preclinical models?

  • Methods :

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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